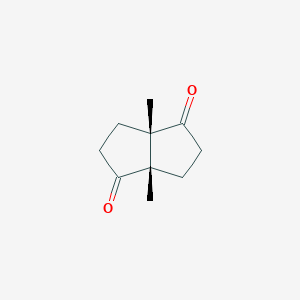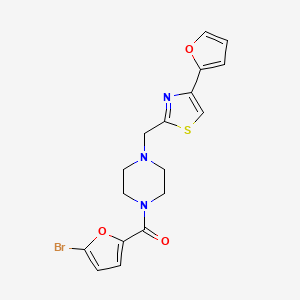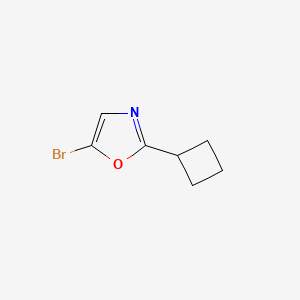![molecular formula C15H12ClNO2 B3000772 3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 839680-41-0](/img/structure/B3000772.png)
3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one" is a derivative of benzoxazole, a heterocyclic compound with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzoxazole derivatives typically involves reactions with bifunctional reagents. For instance, 3,5-dichloro-2H-1,4-oxazin-2-ones and 3-chloro-2H-1,4-benzoxazin-2-ones react with sodium azide and diazocompounds to yield tetrazolo- or triazolo-fused intermediates through intramolecular cyclisation. These intermediates can then be converted into various substituted tetrazoles or triazoles, which are useful for pharmacological screening .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be complex, with potential for restricted rotation around certain bonds due to steric hindrance. For example, in some benzimidazole derivatives, the rotation around the methylene bridge is restricted, as evidenced by NMR, X-ray, and DFT studies. This restricted rotation can lead to the existence of low energy rotational conformers, which are significant for the compound's chemical behavior .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a related compound, is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid. The reaction typically occurs in a DMF medium at room temperature, indicating that similar conditions might be applicable for synthesizing the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined through various analytical methods. For example, FT-IR, NBO analysis, and HOMO and LUMO analysis provide insights into the vibrational wavenumbers, hyper-conjugative interactions, charge delocalization, and charge transfer within the molecule. Crystal structure analysis can reveal intermolecular interactions such as hydrogen bonding, C-H...π interactions, and π-π stacking, which are crucial for understanding the compound's stability and reactivity .
Wirkmechanismus
Target of Action
The primary target of this compound is the COX-2 enzyme . This enzyme is involved in the production of prostaglandins, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-2 enzyme, it prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain.
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of the COX-2 enzyme leads to a reduction in the production of prostaglandins. This results in a decrease in inflammation and pain . The compound has shown significant anti-inflammatory potential in studies .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10-6-7-14-13(8-10)17(15(18)19-14)9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQQKPGNWSBUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000695.png)

![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)



![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)
![Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3000705.png)
![9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B3000706.png)

![6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3000709.png)
![3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B3000710.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B3000712.png)